![molecular formula C14H12N4O3 B2450287 methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate CAS No. 1707562-48-8](/img/structure/B2450287.png)
methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate” is a chemical compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . It is a type of 1,2,4-oxadiazole, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of specific precursors at high temperatures . For instance, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, including “this compound”, is characterized by a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse and depend on the specific substituents present in the molecule. Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles can vary widely depending on their specific structure and substituents. For instance, the thermal stabilities of similar compounds were determined by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), indicating that these compounds have moderate thermal stabilities .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Synthesis and Antibacterial Potential : A study by Rai et al. (2009) explored the synthesis of novel oxadiazoles with notable antibacterial activity against pathogens like Bacillus subtilis and Staphylococcus aureus. These compounds were synthesized by cyclization of substituted-benzoic acid hydrazide using phosphorousoxychloride.
Antimicrobial and Antioxidant Properties
- Novel Derivatives with Medicinal Potentials : Chennapragada and Palagummi (2018) developed a series of novel 1,3,4-oxadiazoles, demonstrating antimicrobial and antioxidant activities (Chennapragada & Palagummi, 2018).
- Structural and Theoretical Investigations : Viveka et al. (2016) conducted experimental and theoretical studies on biologically significant pyrazole-4-carboxylic acid derivatives, characterizing their chemical structure and exploring their potential applications (Viveka et al., 2016).
Antitubercular Properties
- Novel Antitubercular Analogues : A study by Ahsan et al. (2012) synthesized and characterized new analogues demonstrating significant activity against Mycobacterium tuberculosis, indicating potential therapeutic applications in treating tuberculosis (Ahsan et al., 2012).
Wirkmechanismus
Target of Action
It is known that 1,2,4-oxadiazoles, a key structural component of the compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it can be inferred that the compound may target specific enzymes or proteins involved in these infectious diseases.
Mode of Action
The presence of the 1,2,4-oxadiazole moiety, which possesses hydrogen bond acceptor properties , suggests that the compound may interact with its targets through hydrogen bonding. This interaction could potentially inhibit the function of the target proteins or enzymes, leading to its anti-infective activity.
Biochemical Pathways
Given its potential anti-infective activity, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of the infectious agents .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole moiety, which is known to enhance the bioavailability of drugs , suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
Given its potential anti-infective activity, it can be inferred that the compound may inhibit the growth and replication of infectious agents, leading to their eradication .
Zukünftige Richtungen
The future directions for research on 1,2,4-oxadiazoles, including “methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate”, are promising. Given their potential as anti-infective agents and their versatility in drug discovery , further refinement of 1,2,4-oxadiazole as anti-infective agents is expected .
Eigenschaften
IUPAC Name |
methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-9-15-13(17-21-9)10-3-5-11(6-4-10)18-8-7-12(16-18)14(19)20-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEQTCANTPLZHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

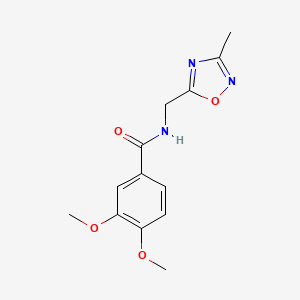
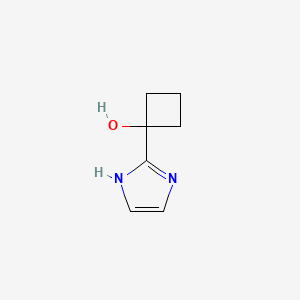
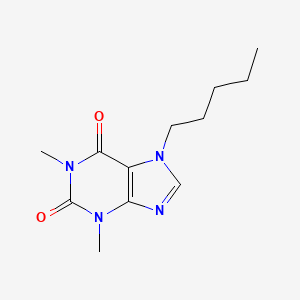
![N-(3-acetamidophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2450208.png)
![2-{[(4-Carboxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2450211.png)
![N-(3-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2450212.png)
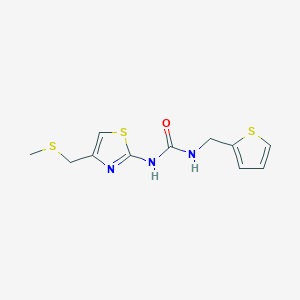

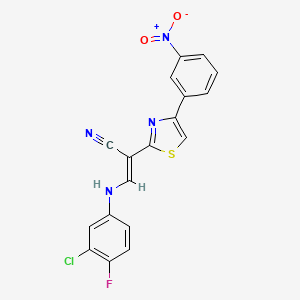
![4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol](/img/structure/B2450218.png)

![N-(2,4-difluorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2450221.png)
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B2450223.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2450226.png)